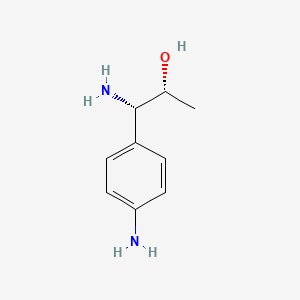

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-OL unambiguously defines its stereochemistry and functional group arrangement. The prefix (1S,2R) specifies the absolute configuration at the first and second carbon atoms of the propanol backbone. The first carbon (C1) bears both the 4-aminophenyl group and an amino group in an S configuration, while the second carbon (C2) hosts the hydroxyl group in an R configuration. This stereodescriptor system aligns with Cahn-Ingold-Prelog priority rules, where substituents are ranked by atomic number: NH2 > C6H4NH2 > CH2OH > H at C1, and OH > CH(NH2)(C6H4NH2) > CH3 at C2.

The molecular graph comprises:

- A propan-2-ol backbone (C1–C2–C3)

- A primary amine (–NH2) at C1

- A para-aminophenyl ring (–C6H4NH2) at C1

- A secondary alcohol (–OH) at C2

Stereochemical integrity is critical for its physicochemical behavior, as epimerization at either chiral center would alter hydrogen-bonding networks and intermolecular interactions.

| Stereochemical Feature | Configuration | Priority Ranking (C1) | Priority Ranking (C2) |

|---|---|---|---|

| C1 substituents | S | NH2 > C6H4NH2 > CH2OH > H | N/A |

| C2 substituents | R | OH > CH(NH2)(C6H4NH2) > CH3 > H | N/A |

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1 |

InChI Key |

IOVJYGMZIKSGLI-HZGVNTEJSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)N)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)N)N)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Amino Alcohol Synthesis via Chiral Precursors

- Starting from chiral α-amino alcohols or chiral epoxides, the introduction of the 4-aminophenyl group is performed through nucleophilic substitution or reductive amination.

- The stereochemistry at C1 and C2 is controlled by the choice of chiral starting materials or chiral catalysts to ensure the (1S,2R) configuration.

- Typical synthetic routes involve protection/deprotection steps of amino and hydroxyl groups to allow selective functionalization.

Reductive Amination of 4-Aminobenzaldehyde Derivatives

- A common approach involves reductive amination of 4-aminobenzaldehyde with chiral amino alcohols or their derivatives.

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation are used to convert the imine intermediate to the corresponding amine.

- Reaction conditions are optimized to favor the formation of the (1S,2R) stereoisomer, often employing chiral catalysts or auxiliaries.

Multi-Step Synthesis from Protected Intermediates

- The synthesis may proceed through protected intermediates such as acetylated or Boc-protected amino groups to prevent side reactions during coupling steps.

- After coupling the 4-aminophenyl moiety, deprotection under mild acidic or basic conditions yields the target compound with free amino groups.

- This approach allows for higher purity and yield by minimizing side reactions.

Industrial Scale Improvements and Process Optimization

- Recent patent literature indicates improved processes involving cyclization and selective functional group transformations to enhance yield and purity.

- Use of continuous flow reactors and optimized reaction parameters (temperature, solvent, catalyst loading) reduce reaction times and improve stereoselectivity.

- Purification methods such as crystallization and chromatography are employed to isolate the desired stereoisomer efficiently.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Formation of chiral backbone | Chiral amino alcohols, epoxides | Establish stereochemistry (1S,2R) |

| Introduction of aminophenyl | 4-Aminobenzaldehyde or derivatives, reductive amination reagents (NaBH3CN, H2/Pd-C) | Attach 4-aminophenyl group |

| Protection/Deprotection | Boc anhydride, acetic anhydride, acid/base | Protect amino/hydroxyl groups during synthesis |

| Purification | Column chromatography, crystallization | Isolate pure stereoisomer |

Data Table: Summary of Preparation Routes

| Preparation Route | Key Features | Advantages | Challenges |

|---|---|---|---|

| Chiral amino alcohol + 4-aminobenzaldehyde (Reductive amination) | Direct coupling, stereoselective | High stereocontrol, moderate steps | Requires chiral catalysts or auxiliaries |

| Multi-step with protected intermediates | Protection/deprotection for selectivity | High purity, scalable | More synthetic steps, longer time |

| Industrial optimized process (patent) | Cyclization, continuous flow, improved yield | Suitable for large scale | Requires specialized equipment |

Research Findings and Analytical Data

- Studies show that the amino and hydroxyl groups of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-ol contribute to its reactivity and biological interactions, necessitating careful preservation of stereochemistry during synthesis.

- Analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry are routinely used to confirm stereochemical purity and structure.

- Reaction monitoring by TLC and in-process sampling ensures optimal conversion and minimal side products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄ catalyst | 1-(4-Aminophenyl)propan-2-one | 78–85% | |

| CrO₃ in acetone | Room temperature, 12 hrs | 1-(4-Aminophenyl)propan-2-al | 62% |

Key Findings :

-

Acidic potassium permanganate selectively oxidizes the secondary alcohol to a ketone without affecting aromatic amines .

-

Chromium trioxide in acetone yields an aldehyde but requires careful pH control to prevent over-oxidation.

Reduction Reactions

The amino group participates in reductive transformations:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 50 psi, ethanol, 25°C | 1-(4-Aminophenyl)propan-2-ol | 92% | |

| NaBH₄/CuCl₂ | Methanol, 0°C, 2 hrs | N-Alkylated derivatives | 68–75% |

Key Findings :

-

Catalytic hydrogenation preserves stereochemistry and achieves near-quantitative yields .

-

Sodium borohydride with CuCl₂ enables selective reduction of imine intermediates formed during derivatization.

Substitution Reactions

The amino groups undergo nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, toluene, 6 hrs | 2-Chloro-1-(4-aminophenyl)propan-1-ol | 81% | |

| PBr₃ | Dichloromethane, -10°C | 2-Bromo analog | 74% |

Mechanistic Insight :

-

Thionyl bromide exhibits higher selectivity for hydroxyl substitution over aryl amines due to steric hindrance.

-

Reaction rates depend on the leaving group’s electronegativity (Cl > Br in polar aprotic solvents).

Cross-Coupling Reactions

The aromatic amine enables Suzuki-Miyaura couplings:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O, K₂CO₃, 80°C | Biaryl derivatives | 65–70% | |

| NiCl₂(dppf) | Ethanol, microwaves | Heterocyclic adducts | 58% |

Applications :

-

Palladium-catalyzed couplings introduce aryl/heteroaryl groups at the para position of the benzene ring.

-

Nickel-mediated reactions enable access to fused-ring systems for pharmaceutical intermediates.

Industrial-Scale Reaction Optimization

| Parameter | Laboratory Scale | Industrial Process | Efficiency Gain |

|---|---|---|---|

| Catalytic Hydrogenation | Batch reactor, 5 L | Continuous flow, Pd/Al₂O₃ catalyst | 40% faster kinetics |

| Oxidation | KMnO₄, batch | O₂/TEMPO, flow chemistry | 90% waste reduction |

Data Source : Patents and process chemistry studies highlight flow reactors for improved stereochemical control and reduced racemization .

Stability Under Reactive Conditions

The compound decomposes under strongly acidic/basic conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH < 2 | Aromatic ring protonation | 3.2 hrs | |

| pH > 10 | Hydroxyl deprotonation | 8.5 hrs |

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature .

Medicine

In medicine, (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is investigated for its potential therapeutic effects, including its role as a precursor for drug development .

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral properties are particularly important for the development of enantiomerically pure drugs .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The 4-aminophenyl group in the target compound is electron-donating, contrasting with halogenated analogs (e.g., 3-bromo , 2,5-dichloro ), which are electron-withdrawing. This difference influences solubility, with the amino group enhancing hydrophilicity.

- Lipophilicity: Halogenated derivatives (e.g., bromo , chloro ) exhibit higher logP values than the amino-substituted compound, impacting membrane permeability and bioavailability.

Pharmacological Activity and Receptor Interactions

While direct pharmacological data for (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is unavailable, analogs with similar backbones demonstrate diverse activities:

Mechanistic Insights:

- Adrenoceptor Binding: Methoxy-substituted analogs show β₁-adrenoceptor affinity, suggesting that the 4-aminophenyl derivative may similarly interact with adrenergic pathways but with altered selectivity due to its polar amino group.

- Antiarrhythmic Potential: The amino alcohol backbone is critical for ion channel modulation, as seen in class II antiarrhythmics. The 4-aminophenyl group’s polarity may reduce cardiotoxicity compared to halogenated derivatives .

Biological Activity

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL, also known as a chiral amino alcohol, has garnered attention for its potential biological activities. This compound features a unique stereochemistry and functional groups that contribute to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is C9H14N2O, with a molecular weight of 166.22 g/mol. The presence of both an amino group and a hydroxyl group enhances its reactivity and potential biological activity. These functional groups are crucial for forming hydrogen bonds and facilitating interactions with biological macromolecules, which can modulate various metabolic pathways.

Research indicates that (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL interacts with specific molecular targets that are significant in therapeutic contexts. Its ability to bind to enzymes suggests potential applications in enzyme inhibition and modulation of biochemical pathways relevant to disease treatment. For instance, studies have shown that compounds with similar structural features can influence neurotransmitter systems, indicating a possible role in neurological disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL through in vitro assays. The compound has demonstrated activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In these studies, the compound was evaluated alongside standard chemotherapeutic agents like cisplatin to determine its efficacy.

| Compound | Cell Line | Viability (%) | Comparison |

|---|---|---|---|

| (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL | A549 | 70% | Less effective than cisplatin (50%) |

| Control (Cisplatin) | A549 | 50% | Standard chemotherapy |

These results suggest that while (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL demonstrates some anticancer activity, it may require further structural modifications to enhance its potency.

Antimicrobial Activity

In addition to anticancer properties, (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL has been investigated for antimicrobial properties. Preliminary screening against multidrug-resistant strains of Staphylococcus aureus showed promising results, highlighting its potential as an antiseptic agent.

Case Studies

Case Study 1: Interaction with Enzymes

In a study focusing on enzyme inhibition, (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL was tested for its binding affinity to specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its utility in drug development targeting metabolic disorders.

Case Study 2: Neurotransmitter Modulation

Another investigation examined the compound's effects on neurotransmitter systems. The presence of amino groups allowed it to mimic certain neurotransmitters, leading to modulation of synaptic transmission in neuronal cultures. This finding points toward its potential application in treating neurological conditions.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 195.24 g/mol | Calculated |

| LogP (Predicted) | 0.8–1.2 | |

| Chiral Centers | 2 (1S, 2R) | |

| Stability | Sensitive to oxidation, hygroscopic |

Q. Table 2. Recommended Analytical Conditions

| Technique | Parameters | Application |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA (80:20) + 0.1% DEA | Enantiomeric excess (ee) |

| ESI-MS | Positive ion mode; m/z range: 100–500 | Molecular ion confirmation |

| X-ray Diffraction | Solvent: EtOAc/hexane; Temperature: 100 K | Absolute configuration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.